
Dihydropedicin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydropedicin can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds as follows:
- Mix the aromatic aldehyde and aromatic ketone in ethanol.
- Add sodium hydroxide solution dropwise while maintaining the reaction mixture at reflux temperature.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dihydropedicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrochalcones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dihydropedicin has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of chalcones.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of dihydropedicin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Dihydropedicin can be compared with other chalcone derivatives, such as:
Dihydroquercetin: Known for its antioxidant and anti-inflammatory properties.
Dihydrochalcone: Similar in structure but differs in the degree of hydroxylation and methoxylation.
Naringenin: A flavonoid with similar biological activities but different structural features.
Uniqueness: this compound’s unique combination of hydroxyl and methoxy groups on the aromatic rings contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
Dihydropedicin, a compound isolated from Fissistigma lanuginosum, is part of the chalcone family, which is known for a variety of biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure that includes hydroxyl and methoxy groups on the aromatic rings. This structural configuration contributes to its distinct chemical reactivity and biological activity compared to other chalcone derivatives.
Compound | Chemical Structure | Biological Activity |
---|---|---|
This compound | Not specified | Antioxidant, anti-inflammatory potential |
Pedicin | C₁₅H₁₄O₃ | Antimitotic activity |
Fissistin | C₁₅H₁₂O₅ | Cytotoxicity against KB cells |
Isofissistin | C₁₅H₁₂O₅ | Cytotoxicity against KB cells |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties , primarily through the scavenging of free radicals and reduction of oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases.
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory effects , particularly in inhibiting the production of pro-inflammatory cytokines and enzymes. This mechanism suggests potential applications in treating inflammatory conditions.
Anticancer Activity
While this compound itself did not demonstrate cytotoxicity against KB cells, it is essential to compare it with other active compounds from Fissistigma lanuginosum. For instance, pedicin showed an IC50 value of 300 μM against tubulin assembly, indicating its potent anticancer properties. The inactivity of this compound may be attributed to structural differences that affect its interaction with molecular targets involved in cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects include:
- Scavenging Free Radicals : This reduces oxidative stress, which is linked to various chronic diseases.
- Inhibition of Pro-inflammatory Cytokines : By modulating inflammatory pathways, this compound may help alleviate symptoms associated with inflammatory diseases.
- Induction of Apoptosis : Although not directly observed in this compound, related chalcones have been shown to activate apoptotic pathways in cancer cells.
Comparative Analysis with Related Compounds
This compound's biological activity can be contrasted with other chalcone derivatives:
Compound | Activity | IC50 Value |
---|---|---|
This compound | Inactive against KB cells | N/A |
Pedicin | Antimitotic (tubulin assembly inhibition) | 300 μM |
Fissistin | Cytotoxicity against KB cells | Active |
Isofissistin | Cytotoxicity against KB cells | Active |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of chalcones, including this compound. For instance, bioassay-guided fractionation studies have shown that while this compound lacks significant cytotoxicity, other compounds from the same plant exhibit potent anticancer activity. Further research is necessary to explore the structure-activity relationships that govern these differences.
A notable study published in 1995 indicated that this compound did not exhibit cytotoxicity against KB cells, contrasting sharply with the active compounds isolated from the same extract. This emphasizes the importance of structural features in determining biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing and purifying dihydropedicin?
- Methodological Answer : Synthesis protocols should prioritize solvent polarity, temperature control, and catalyst selection. For purification, reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) is recommended. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) at each step, ensuring ≥95% purity for biological assays .
Q. How can researchers validate this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and high-resolution liquid chromatography (HPLC). Test degradation kinetics at 4°C, −20°C, and room temperature, with lyophilized vs. solution-phase samples. Monitor pH sensitivity and light exposure effects using UV-Vis spectroscopy .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s mechanism of action?
- Methodological Answer : Use cell-free systems (e.g., enzyme inhibition assays with kinetic readouts) to identify direct molecular targets. Pair with fluorescence-based cellular assays (e.g., ROS detection, apoptosis markers) to contextualize activity. Include positive/negative controls (e.g., known inhibitors) to minimize false positives .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy across different cell lines?
- Methodological Answer : Perform meta-analysis of dose-response curves (IC50 values) across cell lines with annotated genetic profiles (e.g., COSMIC database). Stratify results by mutation status (e.g., TP53, KRAS) or metabolic activity (e.g., mitochondrial respiration rates). Use multivariate regression to identify confounding variables .
Q. What computational strategies can predict this compound’s binding affinity to non-canonical targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) to model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with cheminformatics databases (ChEMBL, PubChem) to prioritize high-probability targets .
Q. How can multi-omics approaches resolve this compound’s off-target effects in vivo?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated animal models. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify dysregulated networks. Correlate findings with histopathology to distinguish compensatory responses from toxicity .
Q. Experimental Design & Data Analysis
Q. What statistical models are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous populations?
- Methodological Answer : Apply mixed-effects models (e.g., nonlinear regression with random slopes/intercepts) to account for inter-subject variability. Use bootstrapping to estimate confidence intervals for EC50 values. For skewed data, apply Box-Cox transformations before ANOVA .
Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?
- Methodological Answer : Implement a staggered dosing regimen in rodent models, with terminal endpoints at 4, 12, and 24 weeks. Monitor hematological, hepatic, and renal biomarkers via ELISA and flow cytometry. Include recovery cohorts to evaluate reversibility of effects .
Q. Data Reproducibility & Validation
Q. What quality control measures ensure batch-to-batch consistency in this compound samples?
- Methodological Answer : Standardize synthesis protocols with detailed SOPs. Perform QC via triple-quadrupole MS for isotopic purity, differential scanning calorimetry (DSC) for crystallinity, and quantitative NMR (qNMR) for absolute quantification. Archive aliquots under inert gas to prevent oxidation .
Q. How can researchers mitigate artifacts in this compound’s bioactivity assays?
- Methodological Answer : Include counter-screens against promiscuous targets (e.g., hERG, CYP450 isoforms). Use orthogonal assays (e.g., SPR vs. ITC for binding affinity). Test for colloidal aggregation via dynamic light scattering (DLS) and add detergent controls (e.g., 0.01% Tween-20) .
Q. Translational Research
Q. What preclinical models best recapitulate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in humans?
- Methodological Answer : Use humanized mouse models (e.g., CYP3A4-transgenic) for metabolic studies. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens. Validate with microdosing trials using accelerator mass spectrometry (AMS) for ultra-sensitive detection .
Q. How can researchers identify biomarkers predictive of this compound response in patient-derived organoids?
Properties
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-8,20-21H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHRZJVVWOTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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